molecular formula C22H26N10O2 B1243726 N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[(1H-pyrrole-2-carbonylamino)methyl]cyclobutyl]methyl]-1H-pyrrole-2-carboxamide

N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[(1H-pyrrole-2-carbonylamino)methyl]cyclobutyl]methyl]-1H-pyrrole-2-carboxamide

Cat. No. B1243726
M. Wt: 462.5 g/mol
InChI Key: GKTDJKRRZLVEPY-GWIYSAMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[(1H-pyrrole-2-carbonylamino)methyl]cyclobutyl]methyl]-1H-pyrrole-2-carboxamide is a natural product found in Agelas conifera and Agelas nakamurai with data available.

Scientific Research Applications

Synthesis and Transformations

  • The compound has been involved in research focused on the synthesis and transformation of 1H-imidazole derivatives. For instance, Jasiński, Mlostoń, Linden, and Heimgartner (2008) explored the preparation of new optically active 1H-imidazole derivatives, showcasing the compound's relevance in creating new chiral molecules (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).

Cyclocondensation Reactions

  • The compound is used in cyclocondensation reactions to produce various heterocyclic compounds, as demonstrated by Sokolov, Aksinenko, and Martynov (2014). Their research focused on the formation of trifluoromethyl-containing dihydro-4-ones, showcasing the compound's versatility in creating diverse molecular structures (Sokolov, Aksinenko, & Martynov, 2014).

DNA Recognition and Gene Expression Control

  • Research by Chavda et al. (2010) highlighted the compound's potential in controlling gene expression by targeting specific DNA sequences. This emphasizes its potential applications in genetic research and possibly in medical treatments (Chavda et al., 2010).

Antimicrobial Activities

  • The compound's derivatives have been studied for antimicrobial activities, as explored by Ovonramwen, Owolabi, and Falodun (2021). While their specific derivative showed no activity against tested organisms, this research contributes to the broader understanding of the antimicrobial potential of such compounds (Ovonramwen, Owolabi, & Falodun, 2021).

Synthesis of Novel Compounds

  • Xiao Yong-mei (2013) focused on synthesizing new compounds using a variant of this chemical, demonstrating its utility as a building block in creating novel molecules with potential pharmacological applications (Xiao Yong-mei, 2013).

properties

Molecular Formula

C22H26N10O2

Molecular Weight

462.5 g/mol

IUPAC Name

N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[(1H-pyrrole-2-carbonylamino)methyl]cyclobutyl]methyl]-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C22H26N10O2/c23-21-29-9-15(31-21)17-11(7-27-19(33)13-3-1-5-25-13)12(18(17)16-10-30-22(24)32-16)8-28-20(34)14-4-2-6-26-14/h1-6,9-12,17-18,25-26H,7-8H2,(H,27,33)(H,28,34)(H3,23,29,31)(H3,24,30,32)/t11-,12-,17-,18-/m1/s1

InChI Key

GKTDJKRRZLVEPY-GWIYSAMLSA-N

Isomeric SMILES

C1=CNC(=C1)C(=O)NC[C@@H]2[C@H]([C@@H]([C@H]2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC=CN5

Canonical SMILES

C1=CNC(=C1)C(=O)NCC2C(C(C2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC=CN5

synonyms

debromosceptrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[(1H-pyrrole-2-carbonylamino)methyl]cyclobutyl]methyl]-1H-pyrrole-2-carboxamide
Reactant of Route 2
N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[(1H-pyrrole-2-carbonylamino)methyl]cyclobutyl]methyl]-1H-pyrrole-2-carboxamide
Reactant of Route 3
N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[(1H-pyrrole-2-carbonylamino)methyl]cyclobutyl]methyl]-1H-pyrrole-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[(1H-pyrrole-2-carbonylamino)methyl]cyclobutyl]methyl]-1H-pyrrole-2-carboxamide
Reactant of Route 5
N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[(1H-pyrrole-2-carbonylamino)methyl]cyclobutyl]methyl]-1H-pyrrole-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[(1H-pyrrole-2-carbonylamino)methyl]cyclobutyl]methyl]-1H-pyrrole-2-carboxamide

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